4-Cyclopropoxy-3-methylpyridine
Description
4-Cyclopropoxy-3-methylpyridine is a pyridine derivative featuring a cyclopropoxy substituent at the 4-position and a methyl group at the 3-position. Pyridine derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science.
Properties
Molecular Formula |
C9H11NO |
|---|---|
Molecular Weight |
149.19 g/mol |
IUPAC Name |
4-cyclopropyloxy-3-methylpyridine |
InChI |
InChI=1S/C9H11NO/c1-7-6-10-5-4-9(7)11-8-2-3-8/h4-6,8H,2-3H2,1H3 |
InChI Key |
SXZOPCLQBUKCOG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CN=C1)OC2CC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopropoxy-3-methylpyridine can be achieved through several methods. One common approach involves the reaction of 3-methylpyridine with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: These methods often involve the use of catalysts and controlled reaction conditions to ensure high yields and purity .
Chemical Reactions Analysis
Types of Reactions: 4-Cyclopropoxy-3-methylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the positions ortho and para to the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in DMF for nucleophilic substitution reactions.
Major Products:
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Various substituted pyridine compounds depending on the nucleophile used.
Scientific Research Applications
4-Cyclopropoxy-3-methylpyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: Used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Cyclopropoxy-3-methylpyridine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can influence various biochemical pathways, leading to the desired therapeutic or biochemical effects .
Comparison with Similar Compounds
Substituent Effects: Cyclopropoxy vs. Methoxy/Nitro Groups
Key pyridine analogs include 2-Methoxy-4-methyl-5-nitropyridine (7c) and 2-Methoxy-4-methyl-3-nitropyridine (7d), synthesized with yields of 95% and 80%, respectively . These compounds highlight the impact of electron-withdrawing (nitro) and electron-donating (methoxy) groups on pyridine reactivity.
Electronic Effects :
- The nitro group (in 7c and 7d) strongly withdraws electrons, activating the ring for electrophilic substitution at specific positions.
- In contrast, the cyclopropoxy group in 4-Cyclopropoxy-3-methylpyridine is mildly electron-donating due to oxygen lone pairs, but its bulky cyclopropane ring may sterically hinder reactions.
- Synthetic Accessibility: Methoxy derivatives (e.g., 7c, 7d) are synthesized efficiently (80–95% yields) via established protocols .
Comparison with Pyrimidine Derivatives
2-Chloro-6-methylpyrimidine-4-carboxylic acid (CAS 89581-58-8) exemplifies a pyrimidine-based compound with a chloro substituent and carboxylic acid group . Key differences include:
- Heterocycle Core :
- Pyridine (one nitrogen) vs. pyrimidine (two nitrogens): Pyrimidines exhibit greater polarity and hydrogen-bonding capacity, affecting solubility and biological target interactions.
- Functional Groups :
- The chloro group in the pyrimidine derivative is a leaving group, enabling nucleophilic substitution, whereas the cyclopropoxy group in this compound is less reactive in such pathways.
Data Table: Comparative Analysis of Pyridine and Pyrimidine Derivatives
Research Implications and Gaps
- The high yields of methoxy-nitro pyridines (e.g., 7c, 7d) suggest efficient routes for electron-deficient pyridines, whereas cyclopropoxy derivatives may require optimization for steric effects .
- The pyrimidine derivative’s carboxylic acid group (CAS 89581-58-8) underscores the role of polar substituents in modulating solubility and reactivity, a contrast to the lipophilic cyclopropoxy group .
- Further studies are needed to characterize this compound’s physical properties (e.g., logP, melting point) and reactivity in comparison to its analogs.
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